molecular formula C14H17IO5 B14292166 2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate CAS No. 117685-44-6

2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate

Cat. No.: B14292166
CAS No.: 117685-44-6
M. Wt: 392.19 g/mol
InChI Key: ZJTFOWGFGOVZIF-UHFFFAOYSA-N
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Description

2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate is an organic compound with the molecular formula C13H15IO5. This compound is characterized by the presence of an iodoethoxy group and a formylbenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate typically involves the reaction of 4-formylbenzoic acid with 2-[2-(2-iodoethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethoxyethyl benzoates.

    Oxidation: Formation of 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-carboxybenzoate.

    Reduction: Formation of 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-hydroxybenzoate.

Scientific Research Applications

2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate involves its interaction with specific molecular targets. The iodoethoxy group can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate is unique due to the presence of both an iodoethoxy group and a formylbenzoate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

117685-44-6

Molecular Formula

C14H17IO5

Molecular Weight

392.19 g/mol

IUPAC Name

2-[2-(2-iodoethoxy)ethoxy]ethyl 4-formylbenzoate

InChI

InChI=1S/C14H17IO5/c15-5-6-18-7-8-19-9-10-20-14(17)13-3-1-12(11-16)2-4-13/h1-4,11H,5-10H2

InChI Key

ZJTFOWGFGOVZIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)OCCOCCOCCI

Origin of Product

United States

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